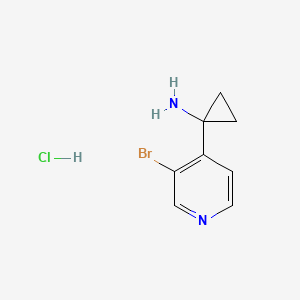
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10BrClN2 It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the third position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopyridine and cyclopropanamine.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 3-bromopyridine with cyclopropanamine under controlled temperature and pressure conditions.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyridines and cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The pathways involved can vary depending on the specific biological context, but they often include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-4-YL)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride: This compound has a bromine atom at a different position on the pyridine ring, leading to different chemical and biological properties.
1-(Pyrimidin-4-YL)cyclopropan-1-amine hydrochloride: This compound features a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
1-(5-Bromopyridin-2-YL)cyclopropan-1-amine dihydrochloride: This compound has two hydrochloride groups, which may affect its solubility and stability.
Eigenschaften
Molekularformel |
C8H10BrClN2 |
|---|---|
Molekulargewicht |
249.53 g/mol |
IUPAC-Name |
1-(3-bromopyridin-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2.ClH/c9-7-5-11-4-1-6(7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H |
InChI-Schlüssel |
HSGJPGOUINSKFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=NC=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


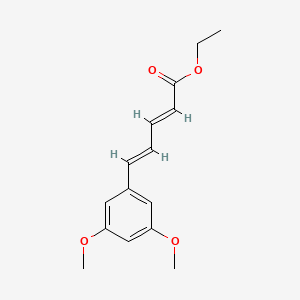
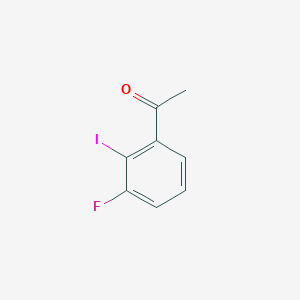


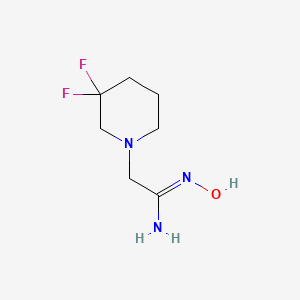
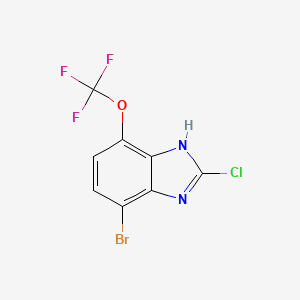
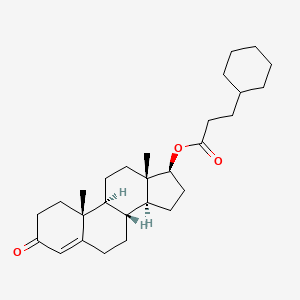
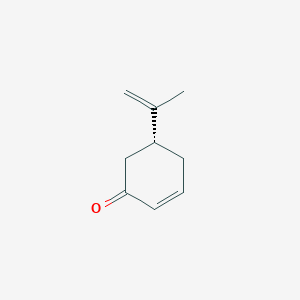
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
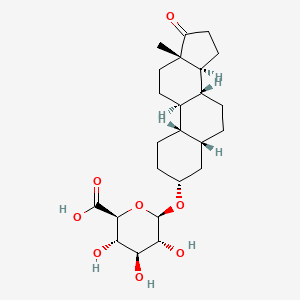
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
